molecular formula C8H10O3 B14401920 3-Methoxy-6-methylbenzene-1,2-diol CAS No. 88367-27-5

3-Methoxy-6-methylbenzene-1,2-diol

Cat. No.: B14401920
CAS No.: 88367-27-5
M. Wt: 154.16 g/mol
InChI Key: TWXQXLIAMSCBKL-UHFFFAOYSA-N
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Description

3-Methoxy-6-methylbenzene-1,2-diol (CAS# 88367-27-5) is a catechol derivative with the molecular formula C8H10O3 and a molecular weight of 154.16300 . This compound belongs to the class of organic compounds known as catechols, which are characterized by a 1,2-benzenediol moiety . Catechol derivatives are of significant interest in biochemical and microbiological research, particularly in studies of enzymatic activity and biodegradation pathways. Related compounds, such as 3-methylcatechol, are well-known substrates for dioxygenase enzymes found in various bacterial species, including Pseudomonas and Acinetobacter . These enzymes, such as biphenyl-2,3-diol 1,2-dioxygenase, cleave the aromatic ring of catechol structures, a critical step in the microbial breakdown of aromatic pollutants . Researchers can utilize this compound to investigate these metabolic pathways and enzyme kinetics. The compound has been referenced in synthetic chemistry literature, indicating its use as a building block or intermediate in organic synthesis . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88367-27-5

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

3-methoxy-6-methylbenzene-1,2-diol

InChI

InChI=1S/C8H10O3/c1-5-3-4-6(11-2)8(10)7(5)9/h3-4,9-10H,1-2H3

InChI Key

TWXQXLIAMSCBKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC)O)O

Origin of Product

United States

Synthetic Methodologies for 3 Methoxy 6 Methylbenzene 1,2 Diol and Its Analogues

Strategies for ortho-Dihydroxybenzene Scaffold Construction

The construction of the ortho-dihydroxybenzene, or catechol, scaffold is a fundamental aspect of synthesizing 3-Methoxy-6-methylbenzene-1,2-diol and its analogues. A variety of methods have been developed to create this key structural motif, often starting from readily available precursors.

One common approach involves the demethylation of guaiacol (B22219) (2-methoxyphenol), which can be achieved through various reagents and conditions. While traditional methods often employ harsh conditions, newer, milder techniques are continuously being developed. For instance, electrochemical demethylation has been reported as a facile, bias-assisted one-step method to convert guaiacol to surface-confined catechol in mild aqueous solutions.

Another strategy for constructing the catechol framework is through the hydroxylation of phenols. This can be achieved through various oxidative processes, though controlling the regioselectivity to favor the ortho-position is a key challenge.

More intricate methods for the regiocontrolled synthesis of substituted catechols have also been explored. One such method involves the conjugate addition of organocuprates to cyclobutenediones, followed by a thermal rearrangement to yield substituted catechol derivatives with well-defined substitution patterns. This approach offers a high degree of control over the final product structure.

Regioselective Functionalization Techniques: Methylation and Methoxylation

Once the catechol scaffold is in place, or as part of a convergent synthetic strategy, the regioselective introduction of methyl and methoxy (B1213986) groups is crucial for arriving at the target compound, this compound. The directing effects of the existing hydroxyl and methoxy groups on the aromatic ring play a significant role in determining the position of subsequent substitutions.

Alkylation of Benzene-1,2-diol Derivatives

The introduction of a methyl group onto the benzene-1,2-diol ring, a C-alkylation, can be achieved through various alkylation methods. The Friedel-Crafts alkylation is a classic example of an electrophilic aromatic substitution used to install alkyl groups on aromatic rings. nih.govnih.gov However, the high reactivity of the catechol ring and the potential for O-alkylation as a competing reaction necessitate careful selection of reaction conditions and protecting group strategies.

For instance, the alkylation of catechol with methanol (B129727) in the vapor phase over solid acid catalysts has been studied for the synthesis of guaiacol, demonstrating O-methylation. researchgate.net The presence of both n-type nucleophilic centers (the oxygen atoms of the hydroxyl groups) and π-type centers (the aromatic ring) in catechol means that O-alkylation is often favored over C-alkylation under these conditions. nist.gov Achieving regioselective C-methylation at the desired position requires careful consideration of the directing effects of the existing substituents and may involve the use of protecting groups to block the more reactive hydroxyl groups and direct the alkylation to a specific carbon atom.

Controlled Nitration and Subsequent Reduction/Demethylation

An alternative and often more controlled approach to introducing substituents onto the catechol ring involves a sequence of nitration, reduction, and demethylation. This multi-step process allows for greater control over the regiochemistry of the final product.

A plausible synthetic route to a precursor for this compound could start from creosol (2-methoxy-4-methylphenol). nih.gov The nitration of creosol would be directed by the activating hydroxyl and methoxy groups. The nitro group would likely be introduced at the position ortho to the hydroxyl group and meta to the methyl group, due to the strong directing effect of the hydroxyl group.

Following nitration, the nitro group can be reduced to an amino group, which can then be removed or converted to other functionalities if needed. More relevant to the synthesis of the target compound, a methoxy group ortho to a nitro group can be selectively demethylated. An improved procedure for the demethylation of nitrocatechol methyl ethers using aluminum chloride and pyridine (B92270) in ethyl acetate (B1210297) has been reported to give excellent yields and purity. orgsyn.org This demethylation step would yield the desired diol functionality.

For example, the nitration of guaiacol has been studied in the context of atmospheric chemistry, leading to the formation of various nitroguaiacol isomers. nih.govchemspider.comconicet.gov.ar The subsequent demethylation of these nitroguaiacols would yield nitrocatechols. orgsyn.org This general strategy highlights the feasibility of a nitration-demethylation sequence in the synthesis of substituted catechols.

Multi-step Organic Synthesis Pathways to Substituted Benzenediols

The synthesis of specifically substituted benzenediols like this compound often necessitates a multi-step approach to ensure the correct placement of each functional group. ijser.in The order in which reactions are performed is critical to the success of the synthesis, as the directing effects of the substituents change with each transformation.

A potential multi-step pathway to this compound could commence with a readily available starting material such as creosol (2-methoxy-4-methylphenol). nih.gov The synthetic sequence could proceed as follows:

Nitration: The nitration of creosol would introduce a nitro group onto the aromatic ring. The position of nitration would be directed by the existing hydroxyl and methoxy groups, with the most likely position being ortho to the hydroxyl group.

Protection of the hydroxyl group: To avoid unwanted side reactions in subsequent steps, the phenolic hydroxyl group could be protected, for example, as a benzenesulfonate (B1194179) ester.

Oxidation of the methyl group: The methyl group could be oxidized to a formyl group (an aldehyde), which is a necessary precursor for the Schiff base formation described in the next section.

Reduction of the nitro group: The nitro group can be reduced to an amino group.

Diazotization and hydroxylation: The resulting amino group can be converted to a diazonium salt and subsequently hydrolyzed to introduce the second hydroxyl group, forming the catechol ring.

Deprotection: Removal of the protecting group from the first hydroxyl group would yield the final target molecule.

Alternatively, a strategy involving the demethylation of a methoxy group, as described in the previous section, could be employed. This highlights the modular nature of organic synthesis, where different strategies can be devised to reach the same target molecule.

Derivatization Synthesis for Structure-Activity Relationship Studies

To explore the biological activities and establish structure-activity relationships (SAR), this compound and its analogues can be derivatized. A common and effective method for this is the formation of Schiff bases through condensation reactions.

Condensation Reactions for Schiff Base Formation

Schiff bases are formed through the condensation of a primary amine with an aldehyde or a ketone. In the context of this compound, a formyl group would first need to be introduced onto the aromatic ring to create a dihydroxybenzaldehyde derivative. This can be achieved through various formylation reactions known in organic synthesis.

Once the aldehyde precursor is obtained, it can be reacted with a variety of primary amines to yield a library of Schiff base derivatives. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic imine or azomethine (-C=N-) bond of the Schiff base.

Chemical Transformations for Analog Generation

The generation of analogues of this compound involves a variety of chemical transformations that modify its core structure. These transformations can be broadly categorized into reactions involving the catechol hydroxyl groups, the aromatic ring, and the methyl group. The synthesis of the parent compound itself, while not extensively documented, can be inferred from established phenolic chemistry. A plausible route involves the regioselective hydroxylation of the commercially available precursor, 2-methoxy-6-methylphenol (B1585055).

Synthesis of the Core Scaffold

The primary challenge in synthesizing this compound lies in the specific placement of the functional groups. A likely synthetic strategy would start from 2-methoxy-6-methylphenol (also known as 6-methylguaiacol). The introduction of a second hydroxyl group ortho to the existing one would yield the desired catechol structure. While direct hydroxylation can sometimes lack regioselectivity, specific reagents and conditions can favor the desired isomer.

Alternatively, a multi-step synthesis could be employed, starting from a different precursor. For instance, a suitable dimethoxy-toluene derivative could undergo selective demethylation. A known method for demethylation involves using reagents like hydrobromic acid. google.com

Transformations of the Catechol Moiety

The two adjacent hydroxyl groups of the catechol structure are primary sites for chemical modification to generate a diverse range of analogues.

Alkylation and Etherification: The phenolic hydroxyl groups can be readily converted to ethers through alkylation. This transformation can be used to introduce a variety of alkyl or aryl groups, thereby modifying the compound's lipophilicity and steric properties. For example, the hydroxyl groups of a methylcatechol can be alkylated to form the corresponding alkoxy derivatives. google.com This reaction is typically carried out using an alkylating agent in the presence of a base.

Table 1: Representative Alkylation Reactions for Phenolic Compounds

Starting Material Reagent(s) Product Type Reference
Resorcinol Dimethyl sulfate, NaOH, Phase Transfer Catalyst Methoxyphenol guidechem.com
Methylcatechol Alkylating agent, Base Alkylated methylcatechol google.com

Schiff Base Formation: The catechol ring can be derivatized through reactions with other functional groups. For instance, if a formyl group is introduced onto the ring, it can undergo condensation with primary amines to form Schiff bases. A study details the synthesis of a Schiff base from a vanillin (B372448) derivative (which contains methoxy and hydroxyl groups) and an amine, indicating that such transformations are feasible on similarly substituted phenols. researchgate.netnih.gov This introduces an imine linkage, which can be a key structural element in various biologically active molecules.

Modifications of the Aromatic Ring

Electrophilic Aromatic Substitution: The benzene (B151609) ring of 2-methoxy-6-methylphenol and its derivatives is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The existing methoxy and hydroxyl groups are ortho-, para-directing, influencing the position of incoming electrophiles. This allows for the synthesis of analogues with different substitution patterns on the aromatic ring.

Oxidation: The catechol or phenol (B47542) ring can be oxidized to form quinones. For example, 2-methoxy-6-methylphenol can be oxidized using agents like potassium permanganate (B83412) or chromium trioxide. This transformation introduces a highly reactive quinone moiety, which can be a precursor for further derivatization.

Transformations Involving the Methyl Group

The methyl group on the aromatic ring can also be a site for chemical modification, although it is generally less reactive than the hydroxyl groups.

Oxidation to Aldehyde: The methyl group can be oxidized to a formyl group (an aldehyde). A patented process describes the conversion of a methyl group on an alkylated catechol to an aldehyde via a dibromide intermediate followed by hydrolysis. google.com This aldehyde can then serve as a handle for further transformations, such as the aforementioned Schiff base formation or conversion to other functional groups.

Table 2: Summary of Chemical Transformations for Analogue Generation

Transformation Reagent/Condition Product Type Reference
Hydroxylation Oxidizing Agent Diol (Catechol) Inferred
Demethylation Hydrobromic Acid Phenol google.com
Alkylation Alkyl Halide, Base Ether google.comguidechem.com
Schiff Base Formation Amine, Aldehyde precursor Imine researchgate.netnih.gov
Oxidation (Ring) Potassium Permanganate Quinone

Advanced Spectroscopic and Structural Elucidation of 3 Methoxy 6 Methylbenzene 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural determination of organic molecules, including 3-Methoxy-6-methylbenzene-1,2-diol. By analyzing the chemical shifts and coupling patterns in NMR spectra, the precise arrangement of atoms and functional groups can be established.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides key information about the electronic environment of the protons. The spectrum displays characteristic signals for the aromatic, methoxy (B1213986), methyl, and hydroxyl protons.

The two protons on the aromatic ring appear as doublets, which signifies their ortho-coupling. The proton at the H-4 position is influenced by the adjacent hydroxyl group, causing it to resonate at a lower field than the H-5 proton. The methyl group protons attached to the benzene (B151609) ring are observed as a distinct singlet. Similarly, the methoxy group protons also produce a singlet in a typical spectral region. The chemical shifts of the hydroxyl protons can vary and often appear as broad singlets.

¹H NMR Chemical Shift Data for this compound

Proton Chemical Shift (δ) in ppm Multiplicity
H-4 6.64 d
H-5 6.52 d
6-CH₃ 2.15 s
3-OCH₃ 3.84 s
1-OH 5.44 br s
2-OH 5.51 br s

d = doublet, s = singlet, br s = broad singlet

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum is essential for elucidating the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a separate signal, with its chemical shift determined by the attached atoms and functional groups.

The carbons bonded to the hydroxyl groups (C-1 and C-2) and the methoxy group (C-3) are notably deshielded, causing them to appear at lower fields in the spectrum. The carbon atom to which the methyl group is attached (C-6) also has a characteristic chemical shift. The other aromatic carbons (C-4 and C-5) resonate within the expected range for aromatic compounds. The carbon signals of the methyl and methoxy groups are found at higher fields.

¹³C NMR Chemical Shift Data for this compound

Carbon Chemical Shift (δ) in ppm
C-1 134.4
C-2 144.3
C-3 146.0
C-4 113.1
C-5 117.8
C-6 121.2
6-CH₃ 15.9
3-OCH₃ 56.1

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)np-mrd.org

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies proton-proton coupling relationships. In the case of this compound, a cross-peak between the H-4 and H-5 signals would confirm their ortho-positioning. youtube.comyoutube.com

HMQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. youtube.comyoutube.com For this molecule, it would reveal correlations between H-4 and C-4, H-5 and C-5, the methyl protons and the methyl carbon, and the methoxy protons and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range correlations between protons and carbons separated by two or three bonds. youtube.com Key HMBC correlations for this compound would include:

The methyl protons (6-CH₃) showing correlations to C-1, C-5, and C-6.

The methoxy protons (3-OCH₃) correlating with C-3.

The aromatic proton H-4 showing correlations to C-2, C-5, and C-6.

The aromatic proton H-5 showing correlations to C-1, C-3, and C-4.

These 2D NMR techniques provide comprehensive data that unequivocally validates the structure of this compound. np-mrd.org

Infrared (IR) Spectroscopy for Vibrational Mode Identificationrsc.orghmdb.ca

Infrared (IR) spectroscopy is employed to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations. rsc.org

Hydroxyl Group Vibrational Analysisrsc.org

The IR spectrum of this compound displays characteristic absorption bands for the hydroxyl (-OH) groups. rsc.org The presence of two adjacent hydroxyl groups allows for both free and intramolecularly hydrogen-bonded O-H stretching vibrations. A sharp band for the free hydroxyl group is typically observed around 3550 cm⁻¹, while a broader band at a lower frequency indicates hydrogen bonding. rsc.org

Aromatic Ring and Methoxy Group Characteristic Absorptions

The aromatic ring gives rise to several distinct absorption bands. The C-H stretching vibrations of the aromatic protons are typically found in the 3100-3000 cm⁻¹ region. pressbooks.pub The C=C stretching vibrations of the aromatic ring usually appear as a series of sharp bands between 1600 and 1450 cm⁻¹. pressbooks.pub

The methoxy group (-OCH₃) also exhibits characteristic vibrational modes. The C-H stretching of the methyl in the methoxy group is observed around 2950-2850 cm⁻¹. semanticscholar.org The distinctive C-O stretching vibration of the aryl ether is typically located in the 1275-1200 cm⁻¹ range. rsc.org

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Hydroxyl (-OH) Free O-H stretch ~3550
Hydroxyl (-OH) Hydrogen-bonded O-H stretch Lower frequency, broad
Aromatic C-H C-H stretch 3100-3000
Aromatic C=C C=C stretch 1600-1450
Methoxy (-OCH₃) C-H stretch 2950-2850
Aryl Ether (C-O) C-O stretch 1275-1200

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

No specific mass spectrometry data, including fragmentation patterns for this compound, was found in the searched scientific literature. This information is essential for determining its molecular weight and understanding its behavior under ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

There is no available High-Resolution Mass Spectrometry (HRMS) data for this compound. HRMS is critical for confirming the elemental composition of a molecule by providing its exact mass with high precision.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

Specific Ultraviolet-Visible (UV-Vis) absorption spectra for this compound are not documented in the available literature. Such spectra would be necessary to study its electronic transitions and investigate potential tautomeric forms in solution.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

No X-ray diffraction crystallography data for this compound could be located. This analytical method is indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, offering insights into bond lengths, bond angles, and crystal packing.

Computational Chemistry and Theoretical Investigations of 3 Methoxy 6 Methylbenzene 1,2 Diol

Density Functional Theory (DFT) Studies for Molecular Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Methoxy-6-methylbenzene-1,2-diol, DFT studies, often using the B3LYP functional with a 6-311++G(d,p) basis set, are instrumental in optimizing the molecular structure to its most stable conformation. researchgate.net These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles.

HOMO-LUMO Orbital Analysis and Band Gap Energies

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy represents its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant parameter for assessing molecular stability. researchgate.net

For this compound, a smaller HOMO-LUMO gap would imply higher chemical reactivity and lower kinetic stability, indicating it is more prone to chemical reactions. Conversely, a larger energy gap suggests higher stability. These calculations are fundamental for understanding the molecule's behavior in various chemical environments and its potential as a reactive agent. researchgate.net

Electrostatic Potential Surface (MEP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP map uses a color-coded scheme to represent different potential values on the molecular surface.

In the case of this compound, the MEP analysis would reveal regions of negative potential, typically colored red or yellow, which are susceptible to electrophilic attack. These areas are rich in electrons, often localized around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups. researchgate.netnih.gov Conversely, regions of positive potential, usually colored blue, indicate electron-deficient areas that are prone to nucleophilic attack, such as the hydrogen atoms of the hydroxyl groups. researchgate.net The MEP surface provides a clear, visual guide to the molecule's reactivity. uni-muenchen.deresearchgate.net

Atomic Charge Distribution Studies

Atomic charge distribution analysis provides quantitative data on how the electric charge is distributed among the atoms within the this compound molecule. Methods like Mulliken population analysis are used to calculate these partial charges. This information is critical for understanding the molecule's polarity and its interactions with other molecules.

Quantum Chemical Calculations of Energetic Parameters

Quantum chemical calculations are employed to determine various energetic parameters that describe the stability and reactivity of this compound. These parameters include Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP).

Bond Dissociation Enthalpy (BDE): BDE is the energy required to break a specific bond homolytically. For this compound, calculating the BDE of the O-H bonds in the hydroxyl groups is particularly important for assessing its antioxidant potential. A lower BDE for the O-H bond indicates that the hydrogen atom can be more easily donated to scavenge free radicals.

Ionization Potential (IP): The ionization potential is the energy required to remove an electron from the molecule. It is a measure of the molecule's ability to act as an electron donor. A lower ionization potential suggests that the molecule can be more easily oxidized, which is another key characteristic of an effective antioxidant.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic perspective of the molecular behavior of this compound over time. mdpi.com These simulations are crucial for understanding the molecule's conformational flexibility and its interactions with surrounding molecules, such as solvents or biological macromolecules. nih.govnih.gov

By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of this compound and the energetic barriers between different conformational states. nih.gov Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonds, which play a critical role in the molecule's physical properties and its binding to other molecules. mdpi.comuantwerpen.be

Non-Linear Optical (NLO) Properties Prediction

Theoretical calculations can also predict the Non-Linear Optical (NLO) properties of this compound. NLO materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching.

The NLO response of a molecule is related to its molecular structure and electronic properties. Calculations of the first-order hyperpolarizability (β) can indicate the potential of this compound as an NLO material. Molecules with significant charge transfer characteristics and a high degree of polarizability often exhibit enhanced NLO properties. Computational studies can therefore guide the design and synthesis of new molecules with tailored NLO responses.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

However, a thorough search of scientific databases yields no studies that have performed a Hirshfeld surface analysis on the crystal structure of this compound. Consequently, there is no available data regarding the specific intermolecular contacts, their relative contributions, or enrichment ratios for this compound.

Wavefunctional Analysis (e.g., Localized Orbital Locators, Electron Localization Functions, Reduced Density Gradient)

Wavefunctional analysis encompasses a suite of computational methods that probe the electronic structure of molecules, offering a detailed picture of chemical bonding and non-covalent interactions. Key techniques include:

Localized Orbital Locator (LOL): This method helps in identifying regions of high electron localization, which are indicative of chemical bonds and lone pairs.

Electron Localization Function (ELF): Similar to LOL, ELF provides a measure of electron localization, offering a chemically intuitive visualization of electron pairs in a molecule.

Reduced Density Gradient (RDG): RDG analysis is particularly adept at identifying and visualizing weak non-covalent interactions by analyzing the deviation of the electron density from a uniform distribution.

Despite the power of these analytical tools, there are no published research articles detailing the application of LOL, ELF, or RDG analysis to this compound. Such studies would be invaluable for elucidating the nature of its covalent bonds, the spatial arrangement of its electron pairs, and the subtle non-covalent forces that may influence its molecular conformation and reactivity.

Lack of Specific Research Data for this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is a lack of specific published research on the chemical compound This compound corresponding to the detailed outline provided in the user request.

Extensive searches were conducted to locate pre-clinical investigations into the biological activities and molecular mechanisms of this specific compound. The search queries targeted its potential antioxidant and antimicrobial properties, including:

Antioxidant mechanisms in cellular models

Free radical scavenging assays (DPPH, ABTS, FRAP)

Mechanisms of radical quenching (HAT, SET, SPLET)

Reduction of oxidative stress markers

Influence of substituent effects on antioxidant potency

In vitro antimicrobial and antibacterial efficacy against various pathogens

The search results did not yield specific studies or data sets for this compound that would allow for the creation of an accurate and informative article based on the requested structure. While research exists for structurally related compounds such as other o-methoxyphenols, resveratrol (B1683913) derivatives, and various benzenoids, the strict requirement to focus solely on this compound prevents the inclusion of this information.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content for each specified section and subsection at this time. The creation of data tables and detailed research findings is unachievable due to the absence of primary and secondary literature on this particular subject.

Pre Clinical Investigations of Biological Activities and Molecular Mechanisms of 3 Methoxy 6 Methylbenzene 1,2 Diol

Antimicrobial Activity Studies (in vitro)

Antifungal Properties

The antifungal potential of 3-Methoxy-6-methylbenzene-1,2-diol and related compounds has been a subject of scientific inquiry. Research has shown that certain derivatives and structurally similar molecules exhibit noteworthy activity against various fungal strains. For instance, a series of novel Bis-[4-methoxy-3-(6-aryl-7H- mdpi.comdrugbank.comnih.govtriazolo[3,4-b] mdpi.comnih.govnih.gov-thiadiazin-3-yl)phenyl]methanes and their related compounds were synthesized and evaluated for their antifungal effects. nih.gov Several of these compounds demonstrated potent activity against pathogenic fungi such as Candida albicans, Aspergillus fumigatus, Trichophyton rubrum, and Trichophyton mentagrophytes. nih.gov

In studies involving phytopathogenic fungi, which are responsible for diseases in plants, the antifungal activity of various natural and synthetic compounds has been assessed. While direct data on this compound was not the primary focus, the structure-activity relationship of related benzoic acid and dihydrochalcone (B1670589) derivatives was explored. nih.gov These studies revealed that the presence and position of hydroxyl and methoxyl groups on the benzene (B151609) ring, as well as the nature of side chains, significantly influence the antifungal efficacy. For example, the methylation of phenolic hydroxyls was found to decrease antifungal activity in some cases. nih.gov

Below is a table summarizing the antifungal activity of related compounds against various fungal species.

Compound TypeFungal SpeciesActivityReference
Bis-triazolo-thiadiazine derivativesCandida albicans, Aspergillus fumigatus, Trichophyton rubrum, Trichophyton mentagrophytesPotent nih.gov
Benzoic acid derivativesMoniliophthora roreri, Fusarium solani, Phytophthora sp.Moderate nih.gov
DihydrochalconesMoniliophthora roreri, Fusarium solani, Phytophthora sp.Moderate nih.gov

Elucidation of Antimicrobial Mechanisms

The mechanisms through which benzene diol derivatives exert their antimicrobial effects are multifaceted. A primary mode of action involves the disruption of the bacterial cell membrane integrity. nih.gov Studies on compounds like 4-allylbenzene-1,2-diol have demonstrated that they can cause physical damage to the cell membrane, leading to increased permeability. nih.gov This disruption results in the leakage of intracellular components and ultimately cell death. nih.gov Scanning electron microscopy has visually confirmed this damage, showing concavities and perforations on the bacterial surface after treatment. nih.gov

Furthermore, these compounds can interfere with key virulence factors of pathogenic bacteria. For example, 4-allylbenzene-1,2-diol has been shown to inhibit the formation of biofilms by Xanthomonas oryzae pathovar oryzae. nih.gov Biofilms are crucial for bacterial colonization and protection, and their inhibition can significantly reduce the pathogenicity of the bacteria. The compound also limits bacterial movement and reduces the production of extracellular polysaccharides (EPS), which are vital for biofilm structure and virulence. nih.gov

Anti-inflammatory Effects Research (in vitro)

The anti-inflammatory properties of this compound and related benzenoid compounds have been investigated in various in vitro models. These studies often utilize macrophage cell lines, such as RAW 264.7, which, when stimulated with agents like lipopolysaccharide (LPS), mimic an inflammatory response by producing pro-inflammatory mediators. mdpi.comnih.gov

A structurally related compound, 2,4-dimethoxy-6-methylbenzene-1,3-diol (DMD), has demonstrated significant anti-inflammatory potential. frontiersin.orgnih.gov In activated macrophages, DMD was found to inhibit the production of key inflammatory molecules. frontiersin.orgnih.gov Similarly, other methoxylated benzene derivatives have shown the ability to suppress the production of inflammatory mediators in various cell-based assays. nih.gov

Inhibition of Pro-inflammatory Cytokines

A key aspect of the anti-inflammatory activity of these compounds is their ability to suppress the production of pro-inflammatory cytokines. Cytokines are signaling proteins that play a crucial role in orchestrating the inflammatory response.

Research has shown that compounds like 2,4-dimethoxy-6-methylbenzene-1,3-diol (DMD) can significantly inhibit the expression of several pro-inflammatory cytokines in activated macrophages. frontiersin.orgnih.gov Specifically, DMD was found to reduce the upregulation of Interleukin-23 (IL-23) and Interleukin-6 (IL-6). frontiersin.orgnih.gov It also effectively inhibited the increased expression of Tumor Necrosis Factor (TNF) and IL-24. frontiersin.org

Other studies have also highlighted the inhibitory effects of benzene metabolites on cytokine release. For instance, hydroquinone (B1673460) and benzoquinone, major metabolites of benzene, were found to inhibit the release of pro-inflammatory mediators and Th2-promoting cytokines from human basophils. nih.gov Similarly, 2-methoxyestradiol (B1684026) has been shown to suppress the production of IL-6 and TNF-α in macrophages. nih.gov The table below summarizes the inhibitory effects of related compounds on various pro-inflammatory cytokines.

CompoundCell LineInhibited CytokinesReference
2,4-dimethoxy-6-methylbenzene-1,3-diol (DMD)THP-1 macrophages, Bone marrow-derived mouse macrophagesIL-23, IL-6, TNF, IL-24 frontiersin.orgnih.gov
HydroquinoneHuman basophilsIL-4 nih.gov
2-methoxyestradiolJ774 murine macrophages, Human monocytesIL-6, TNF-α nih.gov
3-ArylphthalidesRAW 264.7 cellsIL-1b, IL-6 mdpi.com

Modulation of Cellular Signaling Pathways (e.g., MAPK, NF-κB)

The anti-inflammatory effects of this compound and related compounds are often mediated through the modulation of key intracellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. mdpi.comfrontiersin.orgnih.gov These pathways are central to the inflammatory process, as their activation leads to the transcription of genes encoding pro-inflammatory cytokines and other inflammatory mediators. nih.govnih.govnih.gov

Studies on 2,4-dimethoxy-6-methylbenzene-1,3-diol (DMD) have shown that it can suppress the phosphorylation of MAPKs, which is a critical step in their activation. frontiersin.orgnih.gov Similarly, another related compound, 3,6'-DMC, was found to inhibit inflammation by downregulating the production of nitric oxide and pro-inflammatory cytokines through the inhibition of the MAPK signaling pathway. mdpi.com It also prevented the nuclear translocation of NF-κB, a key step in its activation. mdpi.com

The activation of the NF-κB pathway is a common feature in inflammatory responses. nih.govnih.govarvojournals.org In its inactive state, NF-κB is held in the cytoplasm by inhibitor proteins. arvojournals.org Upon stimulation, these inhibitors are degraded, allowing NF-κB to move into the nucleus and initiate the transcription of inflammatory genes. nih.govarvojournals.org The ability of compounds like 3,6'-DMC to prevent this nuclear translocation is a significant mechanism of their anti-inflammatory action. mdpi.com

Enzymatic Interactions and Metabolic Pathway Research

Interaction with Dioxygenases

This compound and its related catechol structures are known to interact with certain enzymes, particularly dioxygenases. drugbank.comnih.gov Dioxygenases are a class of enzymes that catalyze the incorporation of both atoms of molecular oxygen into a substrate.

Specifically, 3-methylbenzene-1,2-diol has been identified as a substrate for the enzyme biphenyl-2,3-diol (B71989) 1,2-dioxygenase. drugbank.comnih.gov This enzyme shows a preference for catechols that have substituent groups immediately adjacent to the hydroxyl groups. drugbank.com This interaction is significant in the context of xenobiotic metabolism, as some bacteria utilize this enzymatic pathway to degrade aromatic compounds. nih.gov

Role in Electron Transfer Processes

No specific studies detailing the role of this compound in electron transfer processes have been identified. While the catechol moiety is inherently redox-active and known to participate in electron transfer reactions, research dedicated to the specific electrochemical properties and behavior of this substituted molecule is not available in the reviewed literature.

Modulation of Enzyme-catalyzed Reactions

There is limited information regarding the modulation of enzyme-catalyzed reactions by this compound. Research has explored the enzymatic synthesis of the related compound, 3-methoxycatechol (B1210430) (which lacks the methyl group), using engineered monooxygenase enzymes. For instance, studies on Toluene 4-monooxygenase (T4MO) from Pseudomonas mendocina KR1 have shown that mutations in the enzyme's active site can alter its regiospecificity to enhance the production of 3-methoxycatechol from substrates like o-methoxyphenol. nih.govresearchgate.net However, this describes the compound as a product of an enzymatic reaction, not as a modulator of enzyme activity. No data was found on the inhibitory or regulatory effects of this compound on specific enzymes.

Structure-Activity Relationship (SAR) Studies

Influence of Substituent Position and Nature on Biological Activities

Direct structure-activity relationship (SAR) studies for this compound are not available in the current scientific literature. SAR studies typically require a series of related analogues to compare activities, and such a series involving this compound has not been documented. Research on other classes of compounds, such as substituted cathinones, has shown that the position and nature of substituents (e.g., methyl or methoxy (B1213986) groups) on a phenyl ring can significantly influence biological activity at monoamine transporters. nih.govnih.gov However, these findings are in a different chemical context and cannot be directly extrapolated.

Correlation of Electronic and Steric Factors with Bioactivity

No studies have been found that correlate the specific electronic and steric factors of this compound with its bioactivity. While it is a general principle in medicinal chemistry that the electron-donating or -withdrawing nature of substituents and their size and placement are critical for molecular interactions, no specific research has applied these analyses to this compound.

Other Potential Biological Activities (Pre-clinical, in vitro)

Anti-proliferative and Apoptotic Effects in Cell Lines

No preclinical or in vitro studies documenting the anti-proliferative or apoptotic effects of this compound in any cancer cell lines were identified. The scientific literature contains reports on other methoxy- and hydroxyl-substituted compounds, such as 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone, which has demonstrated anti-proliferative and apoptotic effects in human cervical cancer cells. nih.gov Similarly, 6-Methoxydihydrosanguinarine has been shown to induce apoptosis in breast cancer cells. nih.gov However, these are structurally distinct and more complex molecules, and their activities cannot be attributed to this compound.

DNA Binding and Cleavage Studies

Comprehensive searches of available scientific literature and databases did not yield specific studies detailing the direct DNA binding and cleavage activities of this compound. Research focusing on the interaction of this particular compound with DNA, including mechanisms of binding, potential intercalation, or induction of single or double-strand breaks, has not been identified in the public domain. Therefore, no data tables or detailed research findings on this topic can be presented.

Modulation of Estrogen Receptors

Similarly, a thorough review of scientific literature revealed no specific preclinical investigations into the modulatory effects of this compound on estrogen receptors (ERα and ERβ). There is no available research data to suggest that this compound acts as a selective estrogen receptor modulator (SERM), agonist, or antagonist. Consequently, information regarding its binding affinity to estrogen receptors, and its subsequent effects on receptor-mediated signaling pathways, is not available. As such, no data tables or detailed research findings concerning the estrogenic or anti-estrogenic properties of this compound can be provided.

Metabolic Fate and Biotransformation Pathways

In vitro Metabolic Elucidation Using Enzymatic Systems

No studies were found that have utilized in vitro enzymatic systems, such as liver microsomes or specific cytochrome P450 enzymes, to elucidate the metabolic pathways of 3-Methoxy-6-methylbenzene-1,2-diol.

Identification of Metabolites and Transformation Products

Consequently, without any metabolic studies, there is no information available on the identity of potential metabolites or transformation products of this compound.

Applications in Advanced Organic Synthesis and Material Science

Utilization as a Building Block for Complex Organic Molecules

Specific research on the utilization of 3-Methoxy-6-methylbenzene-1,2-diol as a building block for complex organic molecules is not currently documented. The presence of methoxy (B1213986), methyl, and diol functional groups suggests it could theoretically serve as a versatile starting material. The diol functionality is often used to introduce heterocyclic rings, while the methoxy and methyl groups can direct further electrophilic aromatic substitutions, allowing for the construction of more elaborate molecular architectures. However, without experimental data, its efficacy and specific applications in this context remain hypothetical.

Role as a Pharmaceutical Intermediate

There is no available information to confirm the role of this compound as a pharmaceutical intermediate. While the catechol moiety is present in some pharmacologically active compounds, the specific contribution and suitability of this particular substituted catechol in the synthesis of pharmaceuticals have not been reported.

Application in Polymer Chemistry

Information regarding the application of this compound in polymer chemistry is not found in the current body of scientific literature. Catechol derivatives can sometimes be used as monomers or additives in polymer synthesis, for example, to impart antioxidant properties or to act as cross-linking agents. However, no such studies have been published for this specific compound.

Use in Dye and Pigment Production

There is no documented use of this compound in the production of dyes and pigments. The fundamental structure of catechols can be a precursor to certain types of dyes, often through oxidative coupling reactions. The specific color and properties of a dye derived from this compound would depend on the reactions employed and the other molecules it is combined with, but this remains an un-investigated area.

Emerging Research Areas and Future Perspectives for 3 Methoxy 6 Methylbenzene 1,2 Diol

Development of Novel Derivatization Strategies

No specific studies detailing the development of novel derivatization strategies for 3-Methoxy-6-methylbenzene-1,2-diol were found in the available scientific literature. Research into creating new molecules from this compound for specific applications has not been published in accessible journals.

Integration of Advanced Computational Approaches for Predictive Modeling

There is no evidence of the integration of advanced computational approaches for the predictive modeling of this compound in the searched scientific literature. Studies using computational methods to predict its properties, behavior, or interactions with biological systems have not been identified.

Exploration of Undiscovered Biological Targets and Signaling Pathways

The scientific literature lacks specific research on the biological targets and signaling pathways of this compound. While some chemical database entries may provide high-level, unverified suggestions of potential interactions with pathways such as EGFR, FLT3, or VEGFR, there are no published studies to substantiate these claims or provide any experimental detail.

Sustainable Synthesis and Isolation Methodologies

No research articles focusing on sustainable or "green" chemistry approaches for the synthesis or isolation of this compound could be located. Information regarding its synthesis is generally confined to entries in chemical supplier catalogs without detailed methodologies or discussions of sustainability.

Investigations into Biotransformation and Environmental Fates

Investigations into the biotransformation, degradation, and environmental fate of this compound are absent from the public scientific record. There are no available studies on how this compound is metabolized by organisms or its persistence and impact on the environment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methoxy-6-methylbenzene-1,2-diol, and what factors influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves regioselective methoxylation and methylation of benzene-1,2-diol precursors under controlled pH and temperature. Key steps include protecting the diol groups during methoxy group introduction, followed by deprotection. Reaction efficiency depends on solvent polarity, catalyst selection (e.g., acid/base catalysts), and stoichiometric ratios of reagents. For example, analogous diol derivatives have been synthesized using nucleophilic substitution or esterification reactions under inert atmospheres to prevent oxidation .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation. The methoxy group (~3.3 ppm in ¹H NMR) and methyl group (~2.1 ppm) are diagnostic. Infrared (IR) spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and aromatic C–O stretches (1250–1050 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₈H₁₀O₃; theoretical 154.26 g/mol). For diols, derivatization (e.g., silylation) may enhance volatility in gas chromatography (GC) analysis .

Q. What are the stability profiles of this compound under varying pH and oxidative conditions?

  • Methodological Answer : Stability studies should assess degradation kinetics in aqueous buffers (pH 2–12) and under oxidative stress (e.g., H₂O₂ or UV light). For example, ethane-1,2-diol derivatives degrade via ester formation in acidic conditions and oxidation to carbonyl compounds in alkaline media . For this compound, monitor degradation products using HPLC or LC-MS, focusing on demethylation or quinone formation. Store in inert atmospheres at low temperatures (−20°C) to prevent autoxidation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in oxidation or substitution reactions?

  • Methodological Answer : Oxidation pathways involve hydroxyl group deprotonation to form semiquinone radicals, which further react to quinones. Substitution reactions (e.g., halogenation) occur at the aromatic ring’s ortho/para positions relative to electron-donating methoxy groups. Computational modeling (DFT) can predict reactive sites, while kinetic isotope effects (KIE) studies elucidate proton transfer mechanisms. Compare with benzene-1,2-diol derivatives, where substituents alter redox potentials by 50–100 mV .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies in antimicrobial or antioxidant assays may arise from impurities, solvent effects (e.g., DMSO vs. aqueous buffers), or assay conditions (e.g., pH, temperature). Standardize protocols using reference compounds (e.g., ascorbic acid for antioxidant assays) and validate purity via HPLC (>95%). For example, Allylpyrocatechol derivatives showed variable MIC values against Gram-positive bacteria due to differences in cell wall permeability .

Q. What role does this compound play in metabolic pathways, based on analogous diol compounds?

  • Methodological Answer : Diols like limonene-1,2-diol are metabolized via cytochrome P450 enzymes to hydroxylated intermediates. For this compound, conduct in vitro hepatocyte assays with LC-MS metabolomics to identify phase I/II metabolites (e.g., glucuronides). Compare with limonene-1,2-diol, which undergoes epoxidation and hydrolysis to dihydroxy derivatives .

Q. What are the genotoxicity concerns associated with benzene-1,2-diol derivatives, and how should they inform safety protocols?

  • Methodological Answer : Benzene-1,2-diol derivatives are classified as Muta 2 (ECHA) due to DNA adduct formation in vitro. For this compound, perform Ames tests (with/without metabolic activation) and micronucleus assays. Mitigate risks by limiting exposure (PPE, fume hoods) and adhering to TTC thresholds (0.15 μg/day for DNA-reactive mutagens) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.